

Application Note: GC-MS Methods for Fatty Acid Profiling of Chaulmoogra Oil

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Compound of Interest

Compound Name: *Hydnocarpic acid*

Cat. No.: *B107828*

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Abstract

Chaulmoogra oil, derived from the seeds of *Hydnocarpus wightiana*, is historically recognized for its therapeutic properties, largely attributed to its unique composition of cyclopentenyl fatty acids. Accurate and detailed profiling of these fatty acids is crucial for quality control, drug development, and scientific research. This application note provides a comprehensive guide to the analysis of chaulmoogra oil's fatty acid profile using Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to Fatty Acid Methyl Esters (FAMES). Included are detailed protocols for lipid extraction, derivatization, and GC-MS analysis, along with a summary of the expected fatty acid composition.

Introduction

Chaulmoogra oil contains a significant proportion of cyclic fatty acids, namely **hydnocarpic acid**, chaulmoogric acid, and gorlic acid, which are responsible for its traditional use in treating various skin conditions. The analysis of these fatty acids by GC-MS presents a robust method for their identification and quantification. However, due to their low volatility, a derivatization step is necessary to convert the fatty acids into more volatile FAMES suitable for GC analysis. This document outlines a standard workflow and detailed protocols for the comprehensive fatty acid profiling of chaulmoogra oil.

Data Presentation

The fatty acid composition of chaulmoogra oil from *Hydnocarpus wightiana* was determined by gas-liquid chromatography.[1] The relative percentages of the major and minor fatty acids are summarized in the table below.

Fatty Acid	Shorthand Notation	Type	Relative Percentage (%)
Hydnocarpic Acid	C16:1 (cyclopentenyl)	Cyclic	33.9
Chaulmoogric Acid	C18:1 (cyclopentenyl)	Cyclic	35.0
Gorlic Acid	C18:2 (cyclopentenyl)	Cyclic	12.8
Lower Cyclic Homologues	-	Cyclic	4.6
Myristic Acid	C14:0	Saturated	0.8
Palmitic Acid	C16:0	Saturated	5.6
Stearic Acid	C18:0	Saturated	0.6
Palmitoleic Acid	C16:1	Monounsaturated	1.3
Oleic Acid	C18:1	Monounsaturated	3.6
Linoleic Acid	C18:2	Polyunsaturated	1.8

Experimental Protocols

Lipid Extraction from Chaulmoogra Seeds (Optional, if starting from seeds)

This protocol is for the extraction of oil from *Hydnocarpus wightiana* seeds. If starting with commercially available oil, proceed to Protocol 2.

Materials:

- *Hydnocarpus wightiana* seeds
- Grinder or mortar and pestle

- n-Hexane
- Soxhlet apparatus
- Rotary evaporator
- Filter paper

Procedure:

- Grind the chaulmoogra seeds into a fine powder.
- Transfer the ground seeds to a thimble and place it in the Soxhlet extractor.
- Extract the oil with n-hexane for 6-8 hours.
- After extraction, evaporate the n-hexane from the collected extract using a rotary evaporator to obtain the crude chaulmoogra oil.
- Filter the oil to remove any solid impurities.

Preparation of Fatty Acid Methyl Esters (FAMES)

This protocol describes the conversion of fatty acids in chaulmoogra oil to their corresponding methyl esters.

Materials:

- Chaulmoogra oil
- Methanolic HCl (e.g., 3M) or Boron trifluoride-methanol solution (12-14% BF₃ in methanol)
- n-Hexane
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate
- Screw-capped glass tubes

- Vortex mixer
- Water bath or heating block
- Centrifuge

Procedure:

- Weigh approximately 25 mg of chaulmoogra oil into a screw-capped glass tube.
- Add 2 mL of methanolic HCl or BF₃-methanol solution to the tube.
- Tightly cap the tube and heat at 80°C for 1 hour in a water bath or heating block, with occasional vortexing.
- Allow the tube to cool to room temperature.
- Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.
- Vortex vigorously for 1 minute to extract the FAMES into the hexane layer.
- Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.
- Carefully transfer the upper hexane layer containing the FAMES to a clean vial.
- Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and allowing it to stand for a few minutes.
- The FAMES solution is now ready for GC-MS analysis.

GC-MS Analysis

This protocol outlines the parameters for the analysis of chaulmoogra oil FAMES by GC-MS.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)

- Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a mid-polar column like a DB-23 or HP-5MS).

GC-MS Parameters:

Parameter	Value
GC Inlet	
Injection Mode	Split (e.g., 50:1 split ratio)
Injection Volume	1 μ L
Inlet Temperature	250 $^{\circ}$ C
Oven Program	
Initial Temperature	100 $^{\circ}$ C, hold for 2 minutes
Ramp 1	10 $^{\circ}$ C/min to 180 $^{\circ}$ C
Ramp 2	5 $^{\circ}$ C/min to 240 $^{\circ}$ C, hold for 10 minutes
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-550
Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Solvent Delay	5 minutes

Data Analysis:

- Identify the FAMES by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with known standards if available.

- Quantify the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.

Mandatory Visualization



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Caption: Experimental workflow for GC-MS analysis of chaulmoogra oil fatty acids.

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References

- 1. Derivatization of Fatty acids to FAMES [sigmaaldrich.com]
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